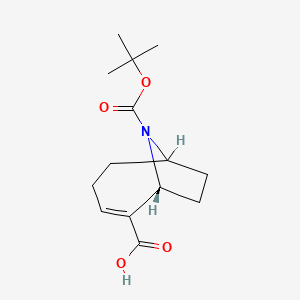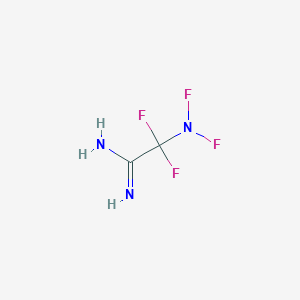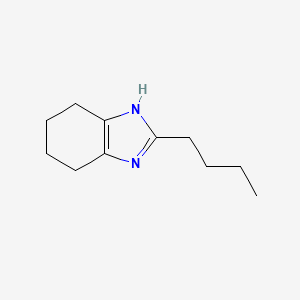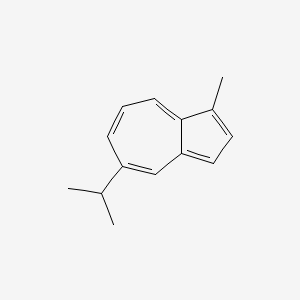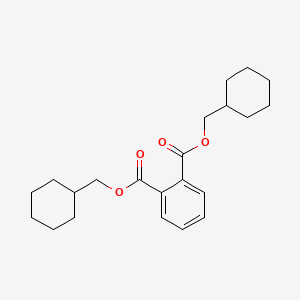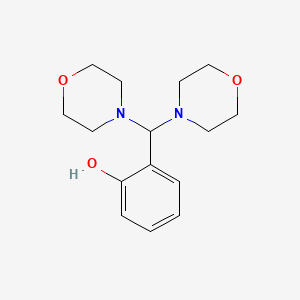![molecular formula C14H24O3Si2 B14289665 [4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane) CAS No. 114655-28-6](/img/structure/B14289665.png)
[4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane) is a chemical compound with a molecular formula of C14H24O3Si2. This compound is known for its unique structure, which includes a benzofuran core with trimethylsilane groups attached via oxygen linkages. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane) typically involves the reaction of benzofuran derivatives with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of trimethylsilyl groups. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of [4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the compound is typically achieved through distillation or chromatography techniques.
化学反応の分析
Types of Reactions
[4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of hydrogenated benzofuran derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used to replace the trimethylsilyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid, while reduction may produce 4,7-dihydrobenzofuran.
科学的研究の応用
[4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which [4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane) exerts its effects involves its interaction with various molecular targets. The trimethylsilyl groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The benzofuran core can participate in π-π interactions with aromatic residues in proteins, influencing their function and activity.
類似化合物との比較
Similar Compounds
4,7-Dihydro-2-benzofuran-1,3-dione: This compound shares the benzofuran core but lacks the trimethylsilyl groups.
4-Methyl-4,7-dihydro-2-benzofuran-1,3-dione: Similar structure with a methyl group instead of trimethylsilyl groups.
5,6-Diethoxy-benzofuran-4,7-dione: Contains ethoxy groups instead of trimethylsilyl groups.
Uniqueness
The presence of trimethylsilyl groups in [4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane) imparts unique chemical properties, such as increased lipophilicity and stability against hydrolysis. These properties make it a valuable compound for various research applications, distinguishing it from other benzofuran derivatives.
特性
CAS番号 |
114655-28-6 |
|---|---|
分子式 |
C14H24O3Si2 |
分子量 |
296.51 g/mol |
IUPAC名 |
trimethyl-[(3-trimethylsilyloxy-4,7-dihydro-2-benzofuran-1-yl)oxy]silane |
InChI |
InChI=1S/C14H24O3Si2/c1-18(2,3)16-13-11-9-7-8-10-12(11)14(15-13)17-19(4,5)6/h7-8H,9-10H2,1-6H3 |
InChIキー |
ASRACOVKWGNFSI-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OC1=C2CC=CCC2=C(O1)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


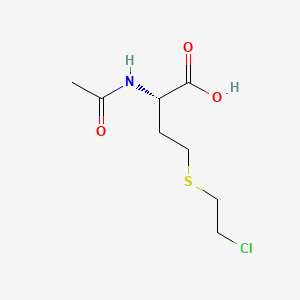
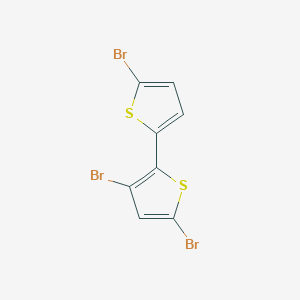
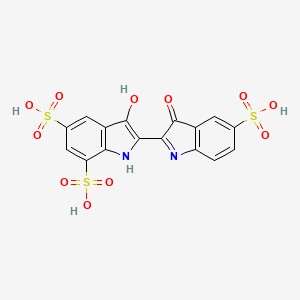
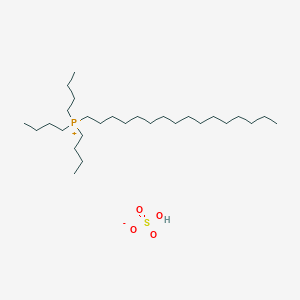
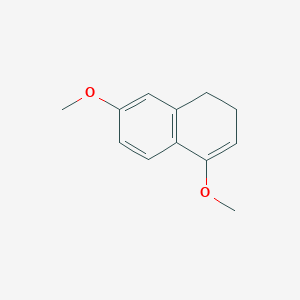
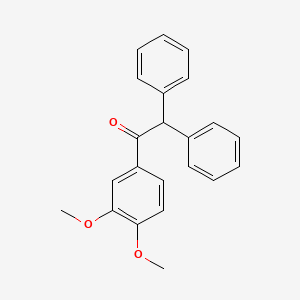
![3,3-Dimethoxy-6-[6-(2-phenylethenyl)cyclohexa-2,4-dien-1-ylidene]cyclohexa-1,4-diene](/img/structure/B14289604.png)
![1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14289614.png)
